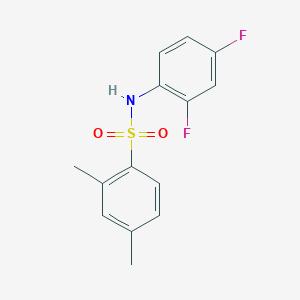
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide, also known as GW 501516 or Endurobol, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds known as peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have a wide range of biological effects. In
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide 501516 has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological effects, including increasing endurance, reducing inflammation, improving lipid metabolism, and promoting muscle growth. It has also been studied for its potential applications in treating metabolic disorders, such as obesity and type 2 diabetes.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide 501516 works by activating the PPARδ receptor, which is found in many different tissues throughout the body. Activation of the PPARδ receptor leads to increased expression of genes involved in energy metabolism, such as those involved in fatty acid oxidation and glucose uptake. This leads to increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase endurance and reduce fatigue in animal models, as well as improve lipid metabolism and reduce inflammation. It has also been shown to promote muscle growth and improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide 501516 has several advantages for lab experiments, including its well-characterized mechanism of action and its ability to produce consistent results across different animal models. However, it also has several limitations, including its relatively high cost and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide 501516. One area of interest is its potential applications in treating metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential applications in improving athletic performance, particularly in endurance sports. Finally, there is interest in developing new PPARδ agonists with improved efficacy and safety profiles.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide 501516 was first synthesized in the late 1990s by a team of researchers at GlaxoSmithKline. The synthesis method involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride, which is then reacted with 2-amino-2-methyl-1-propanol to form the corresponding amide. The amide is then cyclized using trifluoroacetic acid to form the indene ring system, followed by reduction of the double bond using palladium on carbon and hydrogen gas to yield the final product.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-5-2-3-6-15(13)12-18(20)19-17-10-9-14-7-4-8-16(14)11-17/h2-3,5-6,9-11H,4,7-8,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTABBBRFJTLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5466810.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5466818.png)
![N-(2-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl}ethyl)methanesulfonamide](/img/structure/B5466826.png)
![N-(4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5466829.png)
![4-bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5466856.png)
![(3S*,4R*)-1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5466864.png)
![5-({4-[(4-allylpiperazin-1-yl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B5466865.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(3-methoxypropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5466869.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-isopropylisoxazole-5-carboxamide](/img/structure/B5466879.png)
![isopropyl 2-(3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5466886.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5466896.png)